molecular formula C18H15F2N3O2S B2578837 (3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105226-79-6

(3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2578837
CAS No.: 1105226-79-6
M. Wt: 375.39
InChI Key: YWQVVSFYGLQEKR-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15F2N3O2S and its molecular weight is 375.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • A study by Mallesha and Mohana (2014) on related 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives highlighted their synthesis and evaluated their in vitro antibacterial and antifungal activities. Certain compounds among these derivatives exhibited significant antimicrobial activity against tested pathogenic strains, suggesting the potential utility of similar structures in antimicrobial research (Mallesha & Mohana, 2014).

Synthesis and Structural Analysis

  • The synthesis and thermal, optical, etching, and structural studies of a related compound were explored by Karthik et al. (2021), demonstrating the compound's stability and potential for various applications, including electronic and photonic materials (Karthik et al., 2021).

Enzyme Inhibitory Activities

  • Cetin et al. (2021) designed and evaluated thiophene-based heterocyclic compounds for their in vitro enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This research suggests that compounds with similar structural features could serve as leads for the development of enzyme inhibitors (Cetin et al., 2021).

Electronic and Photophysical Properties

  • Woydziak et al. (2012) described the synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones, emphasizing the enhancement of photostability and spectroscopic properties due to fluorination. This research underscores the importance of structural modification in developing novel materials with improved performance (Woydziak et al., 2012).

Antiinflammatory and Antibacterial Agents

  • A study on novel pyrazoline derivatives by Ravula et al. (2016) highlighted the synthesis and biological evaluation of these compounds as antiinflammatory and antibacterial agents. The study's findings indicate the potential of structurally related compounds for pharmaceutical applications (Ravula et al., 2016).

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2S/c19-13-6-5-11(9-14(13)20)18(24)23-7-1-3-12(10-23)16-21-22-17(25-16)15-4-2-8-26-15/h2,4-6,8-9,12H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQVVSFYGLQEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.